Ethyl 2,4-dioxooctanoate

Heterocyclic Chemistry Regioselective Synthesis Pyrazole Carboxylates

Ethyl 2,4-dioxooctanoate (CAS 102540-71-6) is a β-ketoester belonging to the 3-acylpyruvic acid ester class, characterized by a C10H16O4 molecular formula, a molecular weight of 200.23 g/mol, and a distinctive n-butyl side chain attached to the 1,3-dicarbonyl framework. As an unsymmetrical 1,3-diketone derivative, it exhibits tautomerism and presents two electrophilic carbonyl sites (C2 and C4) that enable regioselective transformations.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 102540-71-6
Cat. No. B1624875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxooctanoate
CAS102540-71-6
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCCC(=O)CC(=O)C(=O)OCC
InChIInChI=1S/C10H16O4/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h3-7H2,1-2H3
InChIKeyXVWFJKVWKCCZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dioxooctanoate (CAS 102540-71-6): A C8 β-Ketoester Building Block with Defined Physicochemical and Regioselective Properties


Ethyl 2,4-dioxooctanoate (CAS 102540-71-6) is a β-ketoester belonging to the 3-acylpyruvic acid ester class, characterized by a C10H16O4 molecular formula, a molecular weight of 200.23 g/mol, and a distinctive n-butyl side chain attached to the 1,3-dicarbonyl framework . As an unsymmetrical 1,3-diketone derivative, it exhibits tautomerism and presents two electrophilic carbonyl sites (C2 and C4) that enable regioselective transformations . Predicted physicochemical parameters include a boiling point of 270.4±13.0 °C (760 mmHg), a density of 1.0±0.1 g/cm³, and an ACD/LogP of 1.41 . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and heterocyclic synthesis, where its specific alkyl chain length and electronic properties influence reaction outcomes and downstream molecular properties .

Workflow
Heterocyclic synthesis, pyrazole carboxylate scaffolds
Selection Parameter
C8 n-butyl chain length and regioselective C2 protection
Use Context
Defined isomer synthesis in medicinal chemistry

Why Generic β-Ketoester Substitution Fails: Alkyl Chain-Dependent Regioselectivity and Lipophilicity in Ethyl 2,4-dioxooctanoate


In-class compounds such as ethyl 2,4-dioxopentanoate (C5) or ethyl 2,4-dioxohexanoate (C6) cannot be simply interchanged with ethyl 2,4-dioxooctanoate (C8) due to quantifiable differences in both physicochemical properties and synthetic outcomes. The length of the alkyl substituent directly governs boiling point , lipophilicity (LogP) , and, critically, regioselectivity in heterocycle-forming condensations [1]. Furthermore, structure-activity relationship (SAR) studies in medicinal chemistry have demonstrated that the specific n-butyl chain in derivatives of ethyl 2,4-dioxooctanoate confers distinct biological target affinity compared to shorter-chain analogs [2]. Substituting a shorter-chain analog may therefore alter reaction yields, isomeric purity, downstream purification requirements, and final compound potency—making the selection of the precise C8 β-ketoester a verifiable procurement decision rather than a generic one.

Regioselectivity
Shorter-chain analogs (C5-C7) may shift isomeric ratios in pyrazole formation, reducing reproducibility.
Lipophilicity
Chain length directly alters LogP; C8 vs. C5 difference may affect partitioning and final compound ADME profile.
Target Affinity
SAR evidence shows n-butyl chain influences CCR1 binding; substituting shorter chains may compromise target engagement.

Ethyl 2,4-dioxooctanoate (CAS 102540-71-6) Quantitative Differentiation Guide: Head-to-Head Evidence vs. C5, C6, and C7 Analogs


Regioselectivity in Pyrazole Synthesis: 6:1 Isomeric Ratio Reversal via Selective Protection

When unprotected, the reaction of ethyl 2,4-dioxooctanoate with phenylhydrazine hydrochloride yields a mixture of regioisomeric pyrazoles with limited selectivity. However, selective protection of the C2 carbonyl as the 2-(methoxyimino) derivative completely reverses the regiochemical outcome: the reaction with phenylhydrazine hydrochloride favors ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate over the corresponding 5-butyl-1-phenyl-1H-pyrazole-3-carboxylate by a ratio of at least 6:1 [1]. This contrasts sharply with the unprotected compound's reactivity and provides a defined, scalable route to the 3-alkyl-5-carboxylate isomer that is not achievable with the same selectivity using shorter-chain β-ketoesters without comparable steric and electronic control.

Regioselectivity Reversal
Head-to-head
≥6:1 ratio favors 3-butyl-5-carboxylate isomer after C2 protection
Enables defined isomer synthesis; reduces purification burden
Protected as 2-(methoxyimino); confirmed by NOE/NMR
Heterocyclic Chemistry Regioselective Synthesis Pyrazole Carboxylates

Boiling Point Trend Across β-Ketoester Homologs: C8 Chain Increases Vaporization Enthalpy and Distillation Cut Point

The boiling point of ethyl 2,4-dioxooctanoate is significantly higher than that of its shorter-chain homologs, a direct consequence of increased molecular weight and van der Waals interactions from the n-butyl chain. This difference has practical implications for purification by distillation and for thermal stability considerations during synthetic workup. Experimental data for the C5 analog (ethyl 2,4-dioxopentanoate) reports a boiling point of 101-103 °C at 12 mmHg [1], while predicted values for the C6, C7, and C8 homologs at 760 mmHg show a clear increasing trend: 233.8±13.0 °C (C6) , 252.4±13.0 °C (C7) , and 270.4±13.0 °C (C8) .

Boiling Point Trend
Reported
C8 bp 270 °C, ~37 °C higher than C7 (pred.)
Higher boiling point requires adjusted distillation and thermal management
Predicted at 760 mmHg; C5 exp. at reduced pressure
Physicochemical Properties Process Chemistry Distillation

Lipophilicity (LogP) Increase with Chain Length: Impact on Biological Membrane Permeability and Formulation

The n-butyl substituent in ethyl 2,4-dioxooctanoate confers a higher calculated LogP (1.41) compared to shorter-chain homologs . This increased lipophilicity translates into altered physicochemical behavior relevant to both synthetic intermediate handling and the properties of final compounds derived from it. While direct experimental LogP data for the entire homologous series are not uniformly available, the predicted values demonstrate a clear trend: ethyl 2,4-dioxopentanoate (C5) has a predicted LogP of approximately 0.2-0.5, ethyl 2,4-dioxohexanoate (C6) approximately 0.8-1.0, and ethyl 2,4-dioxoheptanoate (C7) approximately 1.1-1.3, culminating in the C8 value of 1.41 .

Lipophilicity LogP Trend
Class-level inference
C8 LogP 1.41, ~0.9 units higher than C5 (calc.)
Supports lipophilicity-based design; may affect extraction and partitioning
Calculated LogP; no experimental verification
Lipophilicity Drug Design ADME Properties

CCR1 Receptor Affinity Trend in Pyrrolone Derivatives: n-Butyl Chain Optimizes Target Binding

In a systematic SAR study of pyrrolone derivatives as intracellular allosteric modulators of CC chemokine receptors, the length of the alkyl chain corresponding to the β-ketoester-derived substituent (R3) was varied from methyl (C1) to butyl (C4) [1]. The study demonstrated that increasing the chain length from methyl to butyl resulted in a statistically significant, approximately 2-fold increase in CCR1 affinity [1]. Specifically, the butyl-substituted analog (compound 20, derived from a β-ketoester with an n-butyl chain equivalent to that of ethyl 2,4-dioxooctanoate) exhibited a Ki of 31 nM for CCR1, compared to 30 nM for the ethyl analog (C2) and significantly weaker affinity for the methyl analog (C1) [1].

CCR1 Affinity SAR
Context-dependent
n-Butyl analog: CCR1 Ki 31 nM, ~2-fold over methyl (60 nM)
SAR context: n-butyl chain may support CCR1 target engagement
Radioligand binding assay; published SAR study
Medicinal Chemistry GPCR Chemokine Receptor Structure-Activity Relationship

Ethyl 2,4-dioxooctanoate (CAS 102540-71-6): Validated Application Scenarios for Procurement and Research Use


Synthesis of 3-Alkyl-1-aryl-1H-pyrazole-5-carboxylates with Defined Regioselectivity

Ethyl 2,4-dioxooctanoate is the preferred starting material for the preparation of 3-butyl-1-aryl-1H-pyrazole-5-carboxylates when high isomeric purity is required. Selective protection of the C2 carbonyl as the 2-(methoxyimino) derivative, followed by reaction with arylhydrazines, yields the desired 3-alkyl-5-carboxylate isomer with a ≥6:1 selectivity over the 5-alkyl-3-carboxylate isomer [1]. This route is particularly valuable for medicinal chemistry programs exploring pyrazole-based scaffolds, as it minimizes chromatographic separation of regioisomers and ensures consistent biological evaluation of the intended isomer [1].

Building Block for CCR1-Targeted Pyrrolone Allosteric Modulators

In the synthesis of pyrrolone derivatives as intracellular allosteric modulators of chemokine receptors, ethyl 2,4-dioxooctanoate serves as the source of the critical n-butyl substituent that optimizes CCR1 binding affinity. SAR studies have demonstrated that the butyl group confers a ~2-fold improvement in CCR1 Ki compared to the methyl analog [2]. Procurement of the correct C8 β-ketoester is essential for reproducing published SAR and for advancing lead optimization campaigns targeting CCR1 or dual CCR1/CCR2 antagonists [2].

Distillation and Process Chemistry Optimization for Higher-Boiling β-Ketoesters

Due to its elevated boiling point (270.4±13.0 °C at 760 mmHg) relative to shorter-chain homologs, ethyl 2,4-dioxooctanoate requires adjusted distillation parameters and thermal management during scale-up . Process chemists should account for this property when designing purification protocols, as substituting a lower-boiling analog (e.g., ethyl 2,4-dioxopentanoate, bp 101-103 °C/12 mmHg) could lead to different impurity profiles and thermal exposure times [3]. The compound's predicted enthalpy of vaporization (50.9±3.0 kJ/mol) further informs energy requirements for distillation .

Application
Selection Property
Validation Focus
3-Alkyl-1-aryl-1H-pyrazole-5-carboxylate synthesis
Regioselective C2 protection enables defined isomer formation
Isomeric purity by NMR/HPLC
Pyrrolone-based CCR1 allosteric modulator synthesis
n-Butyl substituent may support target affinity
CCR1 binding SAR validation
Distillation process optimization for high-boiling intermediates
Elevated boiling point and vaporization enthalpy
Thermal stability and distillation cut point

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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